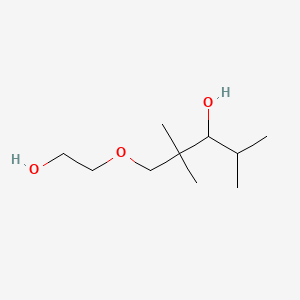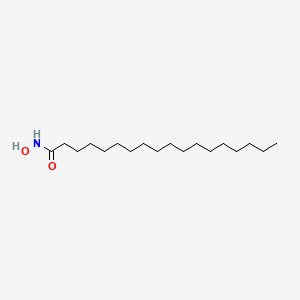
n-hydroxyoctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-hydroxyoctadecanamide, typically involves the modification of oleic acid. The process includes converting the carboxyl group of oleic acid into an N-hydroxy amide group and introducing an epoxy group. This modification enhances the selectivity and collecting ability of oleic acid .
Industrial Production Methods
Industrial production methods for this compound, involve the use of stearic acid and hydroxyethyl ethylenediamine. These reactants are added to a four-neck flask equipped with a mechanical stirrer, and the reaction is carried out under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
n-hydroxyoctadecanamide, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
n-hydroxyoctadecanamide, has several scientific research applications:
Chemistry: It is used as a surfactant in the flotation separation of minerals like fluorite and calcite.
Biology: It is studied for its potential biological activities, including its role as a bioactive lipid.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of n-hydroxyoctadecanamide, involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, enhancing its bioactivity. The compound’s ability to modify surface properties makes it effective in applications like mineral flotation and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanamide: The parent compound without the hydroxyl group.
N-hydroxy-9,10-epoxy group-octadecanamide: A derivative with an additional epoxy group.
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide: A compound with multiple hydroxyl groups.
Uniqueness
n-hydroxyoctadecanamide, is unique due to its specific hydroxyl group attached to the nitrogen atom, which imparts distinct chemical and physical properties. This modification enhances its selectivity and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
6540-56-3 |
|---|---|
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
N-hydroxyoctadecanamide |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h21H,2-17H2,1H3,(H,19,20) |
Clave InChI |
ZSEUZYCBPBIUPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NO |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NO |
| 6540-56-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-ethoxyphenyl]-](/img/structure/B1616156.png)
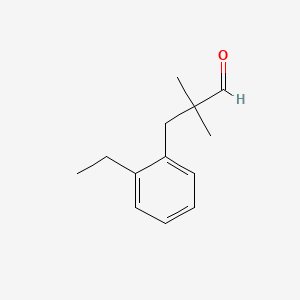
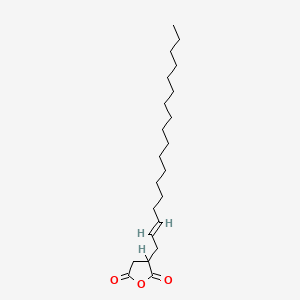
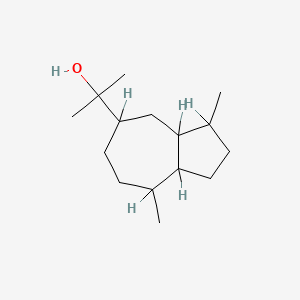
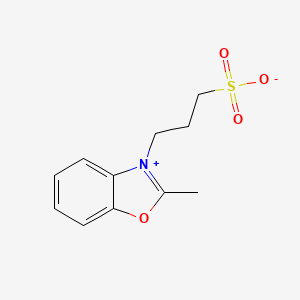
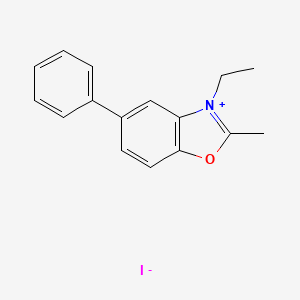
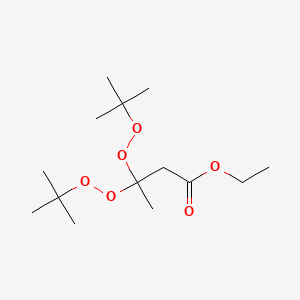
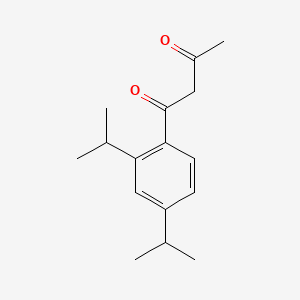
![1-Propanaminium, N-(2-amino-2-oxoethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, chloride](/img/structure/B1616172.png)
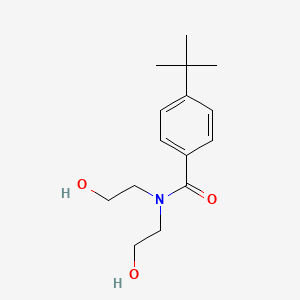

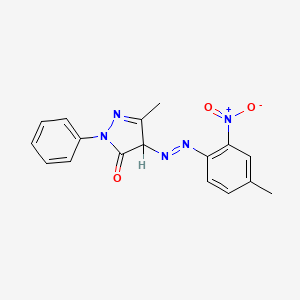
![Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)[2-chloro-4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methyl-](/img/structure/B1616178.png)
